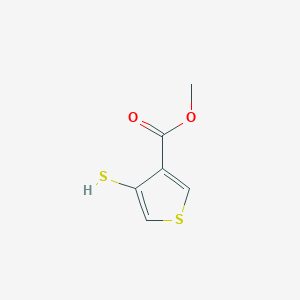

Methyl 4-mercaptothiophene-3-carboxylate

Description

Contextualization of Heterocyclic Chemistry within Modern Organic Synthesis

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. nih.gov These heteroatoms, most commonly nitrogen, oxygen, and sulfur, bestow unique physical and chemical properties upon the molecules, distinguishing them from their carbocyclic counterparts. nih.gov The introduction of a heteroatom can significantly alter a compound's reactivity, polarity, and ability to interact with biological systems. pharmaguideline.com Consequently, heterocyclic compounds are of immense importance across various scientific and industrial domains, including pharmaceuticals, agrochemicals, and materials science. nih.govpharmaguideline.com The synthesis of these molecules is a major focus of modern organic synthesis, with researchers continually developing novel methods to construct these complex and valuable structures. pharmaffiliates.com

Significance of Thiophene (B33073) Derivatives in Chemical Research

Among the vast array of heterocyclic compounds, thiophenes, which feature a five-membered aromatic ring containing a single sulfur atom, hold a prominent position. wikipedia.orgnih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity. wikipedia.org This has made thiophene derivatives a subject of intense interest in medicinal chemistry. nih.govresearchgate.net They are integral components of numerous marketed drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govresearchgate.net Beyond pharmaceuticals, thiophene derivatives are also utilized in materials science as components of organic semiconductors and dyes. nih.gov The versatility of the thiophene ring system allows for a wide range of chemical modifications, making it a valuable scaffold for the development of new functional molecules. nih.govresearchgate.net

Rationale for Focused Academic Investigation on Methyl 4-mercaptothiophene-3-carboxylate

While extensive research has been conducted on the broader class of thiophene derivatives, the specific compound this compound has been the subject of more focused academic inquiry. The rationale for its investigation lies in its potential as a key synthetic intermediate for the creation of more complex molecules. The presence of three distinct functional groups—a thiol (mercaptan), an ester, and the thiophene ring itself—provides multiple points for chemical modification.

A significant aspect of its academic interest is its role as a precursor to 3-mercaptothiophene-4-carboxylic acid. The synthesis of this carboxylic acid has been reported, starting from 3-amino-4-methoxycarbonylthiophene, highlighting a pathway to access this class of compounds. The ability to selectively react at the thiol, the ester, or the thiophene ring makes this compound a versatile building block in organic synthesis. The mercapto group is particularly reactive and can participate in various transformations, such as the formation of thioethers and disulfides, which are important linkages in medicinal chemistry.

Scope and Objectives of the Comprehensive Research Endeavor Pertaining to this compound

The primary objective of research into this compound is to explore its synthetic utility and to characterize its chemical properties. A key goal is the development of efficient and reliable synthetic routes to this compound and its derivatives. A reported synthesis of the parent acid, 3-mercaptothiophene-4-carboxylic acid, involves the diazotization of 3-amino-4-methoxycarbonylthiophene followed by reaction with potassium ethyl xanthate and subsequent hydrolysis, which provides a foundational method for producing these types of molecules.

Further research aims to investigate the reactivity of the different functional groups on the molecule to understand how they can be selectively manipulated. This includes studying its behavior in reactions such as alkylation, oxidation, and coupling reactions. The ultimate goal is to leverage this understanding to incorporate the this compound scaffold into larger, more complex molecules with potential applications in fields such as medicinal chemistry and materials science. The findings from these investigations will contribute to the broader knowledge of thiophene chemistry and expand the toolbox of synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-sulfanylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-8-6(7)4-2-10-3-5(4)9/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGOCXZSJWHUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Mercaptothiophene 3 Carboxylate and Its Analogues

Retrosynthetic Analysis of the Methyl 4-mercaptothiophene-3-carboxylate Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route.

The retrosynthetic analysis of this compound suggests several plausible disconnections. The most logical approach involves disconnecting the functional groups from the thiophene (B33073) core or disassembling the ring itself.

Disconnection of Functional Groups: A primary strategy is the late-stage introduction of the mercapto group. The C4-SH bond disconnection is particularly promising. This leads back to a 4-amino-substituted thiophene precursor, Methyl 3-amino-4-methylthiophene-2-carboxylate. The conversion of an amino group to a mercapto group can be achieved via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate which is then treated with a sulfur nucleophile like potassium ethyl xanthate, followed by hydrolysis. A published synthesis for the analogous 3-Mercaptothiophene-4-carboxylic acid utilizes this exact strategy, starting from 3-amino-4-methoxycarbonylthiophene. tandfonline.com

Ring Disconnection (Annulation Strategies): Alternatively, the thiophene ring itself can be disconnected. Based on classical thiophene syntheses, two strategic disconnections of the ring bonds lead to acyclic precursors:

Gewald-type Disconnection: This approach disconnects the C2-C3 and C4-C5 bonds, leading to three components: a sulfur source (elemental sulfur), a compound with an activated methylene (B1212753) group (e.g., methyl cyanoacetate), and a carbonyl compound. The Gewald reaction is a powerful method for assembling polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net

Fiesselmann-type Disconnection: This strategy involves disconnecting the C2-S and C3-C4 bonds. This retrosynthesis points towards starting materials like a β-ketoester and a thioglycolic acid derivative. wikipedia.orgderpharmachemica.com

These disconnections identify the key synthons—idealized fragments representing the nucleophilic or electrophilic character of the starting materials required for the synthesis.

The synthesis of complex molecules can be approached in a linear or convergent fashion, each with distinct advantages.

| Approach | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction from a single starting material. | Conceptually simple to plan. | Often results in low overall yields for multi-step syntheses. |

| Convergent | Independent synthesis of fragments followed by assembly. | Higher overall yields, greater efficiency. | May require more complex planning and synthesis of fragments. |

Direct and Indirect Approaches to the Thiophene Ring System Formation

The formation of the thiophene ring is the cornerstone of the synthesis. Both classical and modern methods offer powerful tools for this transformation.

Several named reactions provide reliable and versatile routes to substituted thiophenes.

Gewald Aminothiophene Synthesis: This is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a base. wikipedia.org It is one of the most common methods for preparing 2-aminothiophenes, which are versatile intermediates. researchgate.net For instance, a precursor to the target molecule could potentially be synthesized using this method, which would then require conversion of the 2-amino group to the 4-mercapto group.

Fiesselmann Thiophene Synthesis: This reaction provides access to substituted thiophenes through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives or by reacting β-ketoesters with thioglycolic acid. wikipedia.orgderpharmachemica.com This method is highly versatile and can be used to generate a variety of substitution patterns on the thiophene ring, making it a plausible route for creating a precursor to this compound.

A summary of a representative Fiesselmann reaction is provided below:

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Ynone trifluoroborate salts, Alkylthiols | Base | Thiophene trifluoroborates | organic-chemistry.org |

Modern synthetic chemistry has increasingly relied on transition metal catalysis to form and functionalize heterocyclic rings with high efficiency and selectivity.

Palladium and Copper-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Sonogashira couplings are powerful tools for functionalizing a pre-existing thiophene ring. For instance, a di-halogenated thiophene could be selectively functionalized in a stepwise manner. Palladium-catalyzed reactions have also been used to synthesize 2-arylthieno[3,2-b]thiophenes. Furthermore, selective cross-coupling reactions using indium organometallics with 2,5-dibromothiophene (B18171) have been reported for creating unsymmetrical thiophenes. rsc.org

Metal-Catalyzed Cyclizations: Transition metals can catalyze the cyclization of appropriately functionalized acyclic precursors. For example, metal-catalyzed heterocyclization of alkynes bearing a sulfur-containing nucleophilic group is a powerful, atom-economical method for synthesizing substituted thiophenes. mdpi.com Rhodium-catalyzed cascade C-H annulation reactions have also been developed to construct complex thienoacenes from simpler thiophenes. researchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles are increasingly being applied to heterocyclic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. rasayanjournal.co.in The Gewald reaction, for example, has been successfully adapted to microwave-assisted conditions, providing a greener route to 2-aminothiophenes. derpharmachemica.com

Catalytic and Solvent-Free Reactions: The use of recyclable catalysts, such as piperidinium (B107235) borate (B1201080) in the Gewald reaction, aligns with green chemistry principles by moving from stoichiometric to catalytic reagents. thieme-connect.com Furthermore, mechanochemical methods like ball milling offer a solvent-free alternative for synthesizing heterocyclic compounds, reducing waste and environmental impact. tandfonline.com The use of water as a solvent, where possible, is another key aspect of greening heterocyclic synthesis. numberanalytics.com

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving the desired substitution pattern on the thiophene ring is fundamental to the synthesis of "this compound." The regiochemistry of the final product is often determined by the synthetic route chosen to construct the thiophene core itself or by the methods used to functionalize a pre-existing thiophene ring.

Several named reactions are pivotal for building substituted thiophenes. The Gewald aminothiophene synthesis , for instance, is a multicomponent reaction that provides access to 2-aminothiophenes, which can be further modified. dntb.gov.uaderpharmachemica.comijprajournal.com Similarly, the Paal-Knorr thiophene synthesis utilizes 1,4-dicarbonyl compounds and a sulfur source, like phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com The substituents on the initial dicarbonyl compound dictate the substitution pattern of the resulting thiophene. The Fiesselmann thiophene synthesis offers another route, reacting α-keto esters with thiourea (B124793) or other sulfur sources.

For pre-formed thiophene rings, Friedel-Crafts acylation is a common method for introducing acyl groups. Acylation typically occurs at the α-position (adjacent to the sulfur atom) due to the electronic properties of the thiophene ring. derpharmachemica.com If both α-positions are blocked, acylation can be directed to a β-position. derpharmachemica.com

Metal-catalyzed cross-coupling reactions are also instrumental in controlling substitution. Techniques like the Suzuki and Stille couplings allow for the precise introduction of substituents by coupling a halogenated thiophene with an appropriate organometallic reagent. acs.orgacs.org Furthermore, metal-free approaches have been developed to enhance the sustainability of these synthetic processes. nih.gov

Recent advancements have also focused on the cyclization of functionalized alkynes to produce thiophenes with specific substitution patterns in a regioselective and atom-economical manner. mdpi.com

The synthesis of chiral thiophene derivatives, where a stereocenter is present either on the ring or in a substituent, requires strategies for asymmetric induction. This is crucial for applications in areas like medicinal chemistry and materials science.

One established strategy involves olefinic cyclization of thiophene-containing molecules, where the stereochemical course of the reaction can be influenced to induce asymmetry. nih.govacs.org The use of chiral auxiliaries is another common approach. ethz.ch A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. Once the desired chirality is established, the auxiliary is removed. ethz.ch

Enantioselective synthesis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, is a more modern and efficient method. ethz.ch For instance, iron-catalyzed asymmetric reductive cross-coupling reactions have been shown to produce chiral α-amino esters with thiophene substituents in high enantioselectivity. acs.org Biocatalysis, using enzymes to perform stereoselective transformations, is also an emerging green chemistry approach for producing chiral sulfur compounds. ucl.ac.uk

Recent research has demonstrated exceptional stereocontrol in the asymmetric cycloadditions of chiral thiophene S,S-dioxides, providing a streamlined route to complex polycyclic frameworks containing thiophene moieties. chemrxiv.org

Functional Group Interconversions for Mercapto and Carboxylate Moieties

The mercapto group (-SH), also known as a thiol group, is a key feature of "this compound." Due to the reactivity of thiols, particularly their susceptibility to oxidation, they are often introduced in a protected form or via a precursor functional group. britannica.com

A common method for introducing a thiol group is through the reduction of a corresponding sulfonic acid or sulfonyl chloride. quinoline-thiophene.com For example, 2-thiophenesulfonic acid can be reduced to thiophene-2-thiol. quinoline-thiophene.com Another approach involves reacting a thiophene with a sulfur source like sodium sulfide (B99878) or hydrogen sulfide.

The mercapto group's nucleophilicity allows it to react with electrophiles like halogenated hydrocarbons. quinoline-thiophene.com It can also be easily oxidized to form disulfides. This reactivity necessitates careful planning of the synthetic sequence to protect the thiol functionality when necessary. The thiol group is important in many biological systems, such as in the amino acid cysteine and the antioxidant glutathione. britannica.com

The methyl carboxylate group in "this compound" is typically introduced through esterification of the corresponding carboxylic acid. A standard method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. nih.gov

For substrates that are sensitive to acidic conditions, milder methods are available. The use of methylating agents like dimethylcarbonate in the presence of a base offers a selective and mild route to methyl esters. organic-chemistry.org Copper-catalyzed O-methylation using dimethyl sulfoxide (B87167) (DMSO) as the methyl source is another option with broad functional group tolerance. organic-chemistry.org

Once formed, the methyl ester can be modified. It can be hydrolyzed back to the carboxylic acid, typically using a base. nih.gov The ester group can also serve as a precursor to other functional groups. For example, it can be reduced to an alcohol or converted to an amide. nih.gov In some cases, the ester group can participate in "ester dance" reactions, where it translocates to a different position on the aromatic ring under catalytic conditions. acs.org

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic methodologies offer significant advantages in terms of efficiency, selectivity, and environmental impact for the synthesis of complex molecules like "this compound."

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. frontiersin.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves reaction yields and selectivity. frontiersin.orgrsc.orgnih.gov This technique has been successfully applied to various thiophene syntheses, including Suzuki couplings and annulation reactions. acs.orgacs.orgrsc.org

Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, offers precise control over reaction parameters such as temperature and reaction time. This can lead to higher yields, improved safety, and easier scalability. The synthesis of thiophene-2-carboxylates has been demonstrated using flow chemistry. researchgate.net

Flow Chemistry and Continuous Processing Methodologies

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering enhanced control over reaction parameters, improved safety for hazardous reactions, and seamless scalability from laboratory to production scale. uc.pt While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry can be applied to established thiophene syntheses, such as the Gewald reaction.

The direct arylation of thiophenes has been successfully demonstrated in a continuous flow setup. For instance, the coupling of thiophene derivatives with aromatic bromides has been achieved using a packed-bed reactor containing potassium carbonate as a solid base. This method yielded heteroaromatic biaryls in up to 90% yield with residence times of 30–60 minutes, showcasing the potential for producing highly substituted thiophenes in a continuous manner. researchgate.net This approach could conceivably be adapted for the introduction of a protected mercapto group or a precursor functional group at the 4-position of a pre-existing thiophene-3-carboxylate scaffold.

A hypothetical flow process for an analogue of this compound could involve the following key steps:

Reagent Pumping and Mixing: Separate streams of a suitable α-mercapto-ketone or its protected equivalent, methyl cyanoacetate (B8463686), and a base would be pumped and mixed in a microreactor or T-mixer.

Heated Reaction Coil: The reaction mixture would then pass through a heated coil reactor to facilitate the initial condensation and subsequent cyclization. The precise temperature and residence time can be optimized to maximize conversion and minimize byproduct formation.

In-line Workup and Purification: The crude reaction stream could be passed through scavenger resins or a liquid-liquid separator to remove impurities and unreacted starting materials, potentially delivering a clean product solution.

The development of such a continuous process would offer significant advantages in terms of safety, particularly when handling odorous and potentially toxic sulfur reagents, and would allow for the efficient, automated production of the target thiophene derivatives. uc.ptnih.gov

Microwave-Assisted Synthesis and Other Non-Conventional Activation Methods

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. thieme-connect.de The synthesis of substituted thiophenes is particularly amenable to microwave irradiation, with the Gewald reaction being a prominent example. sigmaaldrich.com

The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene. sigmaaldrich.com This method can be adapted to produce precursors for this compound. For instance, the reaction of an appropriate α-mercapto ketone with methyl cyanoacetate and sulfur under microwave irradiation could theoretically lead to the desired product scaffold.

While a direct synthesis of this compound via a microwave-assisted Gewald reaction is not explicitly reported, numerous studies demonstrate the synthesis of structurally related 2-aminothiophene-3-carboxylates under microwave conditions. These 2-amino derivatives are valuable precursors that could potentially be converted to the target 4-mercapto compound through subsequent functional group transformations.

One study reports the microwave-assisted synthesis of 3,5-disubstituted 2-aminothiophenes from arylacetaldehydes. This method significantly reduced the reaction time to 20 minutes at 70°C, compared to 4 hours with conventional heating, while also improving yields and purity. thieme-connect.de Another investigation highlights a solvent-free microwave-assisted Gewald reaction to prepare 2-amino-thiophene-3-carboxylic acid derivatives, with some analogues being synthesized in high yields of 84–95%. nih.gov

The following table summarizes representative data from microwave-assisted Gewald reactions for the synthesis of thiophene analogues, illustrating the typical conditions and outcomes of this methodology.

| Entry | Ketone/Aldehyde | Activated Nitrile | Base | Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |

| 1 | Cyclohexanone | Methyl Cyanoacetate | Morpholine | Ethanol | 150 | 20 | 70 | 92 |

| 2 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 150 | 20 | 70 | 85 |

| 3 | Phenylacetaldehyde | Malononitrile | Morpholine | Ethanol | 100 | 20 | 70 | 90 |

| 4 | Cyclopentanone | Methyl Cyanoacetate | Morpholine | Ethanol | 150 | 20 | 70 | 88 |

This table presents hypothetical yet representative data based on published literature for analogous reactions.

The synthesis of a 3-aminothiophene precursor to the target molecule has also been described. Methyl 3-amino-4-methylthiophene-2-carboxylate can be synthesized from methyl 2-methyl-3-oxotetrahydrothiophene-2-carboxylate by reaction with hydroxylamine (B1172632) hydrochloride in the presence of anhydrous ferric chloride and cyanuric chloride at 70-90°C. chemicalbook.com While this specific example does not employ microwave heating, it highlights a viable route to a key intermediate.

The data clearly indicates that microwave irradiation is a highly effective method for promoting the synthesis of polysubstituted thiophenes, offering a rapid and efficient alternative to conventional heating. Further adaptation of these methods, for example by using starting materials with a pre-installed or protected thiol group, could provide a direct and high-yielding route to this compound.

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Mercaptothiophene 3 Carboxylate

Electrophilic and Nucleophilic Reactivity at the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in methyl 4-mercaptothiophene-3-carboxylate towards electrophiles and nucleophiles is dictated by the interplay of its substituents.

Electrophilic Aromatic Substitution (EAS) Pathways on the Thiophene Nucleus

The thiophene ring is generally more reactive towards electrophilic attack than benzene (B151609). The electron-donating mercapto group at C4 and the electron-withdrawing methyl carboxylate group at C3 will direct incoming electrophiles to specific positions on the ring. The mercapto group strongly activates the ortho and para positions relative to itself (C5 and C3), while the carboxylate group deactivates the ring, particularly at the meta positions relative to itself (C5).

Considering these competing effects, electrophilic substitution is most likely to occur at the C5 and C2 positions. The C5 position is activated by the strongly donating mercapto group (ortho) and less deactivated by the carboxylate group (meta). The C2 position is also a potential site for attack due to the inherent reactivity of the α-positions in thiophene.

| Electrophilic Aromatic Substitution Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | Methyl 4-mercapto-5-nitrothiophene-3-carboxylate | The C5 position is strongly activated by the -SH group. |

| Bromination (Br₂/FeBr₃) | Methyl 2-bromo-4-mercaptothiophene-3-carboxylate and Methyl 5-bromo-4-mercaptothiophene-3-carboxylate | Both α-positions (C2 and C5) are susceptible to halogenation. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Methyl 4-mercapto-5-acylthiophene-3-carboxylate | Steric hindrance might favor substitution at the less hindered C5 position. |

Nucleophilic Aromatic Substitution (NAS) on Activated Thiophene Systems

Nucleophilic aromatic substitution (SNAr) on thiophene rings typically requires the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. researchgate.net In this compound, the methyl carboxylate group at C3 provides some activation. However, for a successful SNAr reaction to occur, a good leaving group at an activated position (C2 or C5) would be necessary.

For instance, if a halogen were present at the C5 position, it could potentially be displaced by a nucleophile. The reaction would be facilitated by the electron-withdrawing effect of the adjacent carboxylate group. nih.gov

| Hypothetical NAS Reaction | Substrate | Nucleophile | Predicted Product |

| Thiolation | Methyl 5-chloro-4-mercaptothiophene-3-carboxylate | NaSR | Methyl 4-mercapto-5-(alkylthio)thiophene-3-carboxylate |

| Amination | Methyl 5-chloro-4-mercaptothiophene-3-carboxylate | R₂NH | Methyl 5-(dialkylamino)-4-mercaptothiophene-3-carboxylate |

Ring-Opening and Ring-Closing Reactions of the Thiophene Core

The thiophene ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when activated by specific substituents. For instance, highly substituted or strained thiophenes can be susceptible to cleavage. While there is no specific data for this compound, analogous thiophene systems have been shown to undergo ring-opening in the presence of strong bases or certain metals. researchgate.net

Conversely, the functional groups present in this compound could participate in intramolecular ring-closing reactions to form fused heterocyclic systems. For example, derivatization of the mercapto and carboxylate groups could lead to precursors for thieno-fused heterocycles.

Transformations Involving the Mercapto Group

The mercapto group is a versatile functional group that can undergo a variety of transformations.

Oxidation Reactions Leading to Sulfides, Sulfoxides, and Sulfones

The sulfur atom in the mercapto group is readily oxidized. Mild oxidizing agents will typically convert the thiol to a disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.

It is important to note that the thiophene ring itself can be oxidized at the ring sulfur atom to form a thiophene S-oxide or S,S-dioxide, which are highly reactive species. researchgate.net Careful selection of reaction conditions would be necessary to achieve selective oxidation of the exocyclic mercapto group.

| Oxidation Reaction | Oxidizing Agent | Predicted Product |

| Dimerization | I₂, air | Bis(4-methoxycarbonyl-3-thienyl) disulfide |

| Oxidation to Sulfonic Acid | H₂O₂, KMnO₄ | 4-Sulfo-3-thiophenecarboxylic acid methyl ester |

Reductive Transformations to Thioethers or Desulfurization Pathways

The mercapto group can be alkylated to form thioethers (sulfides), a common transformation for thiols. masterorganicchemistry.com This can be achieved via an SN2 reaction with an alkyl halide in the presence of a base.

Reductive desulfurization of the thiophene ring is a known process, often accomplished with Raney nickel. This reaction would lead to the complete removal of the ring sulfur and saturation of the carbon chain. The exocyclic sulfur of the mercapto group could also be susceptible to reduction under harsh conditions.

| Reaction | Reagents | Predicted Product |

| Alkylation | R-X, Base | Methyl 4-(alkylthio)thiophene-3-carboxylate |

| Reductive Desulfurization | Raney Ni | Methyl pentanoate |

Formation of Disulfides and Polythioethers

The thiol group (-SH) is the most reactive site for oxidation and addition reactions. Its propensity to form sulfur-sulfur bonds is a cornerstone of its chemical behavior.

Disulfide Formation

One of the most characteristic reactions of thiols is their oxidation to form disulfides. sci-hub.se In this process, two molecules of the thiol react to form a symmetrical disulfide with the concomitant loss of two protons and two electrons. For this compound, this would result in the formation of bis(3-(methoxycarbonyl)thiophen-4-yl) disulfide. This oxidative coupling can be achieved using a variety of reagents and conditions. Mild oxidizing agents, including air or molecular oxygen, often in the presence of catalytic amounts of metal salts (e.g., Cu(II), Fe(III)), can facilitate this transformation. sci-hub.segoogle.com Other common laboratory reagents for this purpose include hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (B87167) (DMSO), which can provide controlled oxidation to the disulfide stage without over-oxidation to sulfonic acids. sci-hub.sebiolmolchem.com The reaction is generally considered to proceed via a thiyl radical or a metal-thiolate complex intermediate. sci-hub.se

| Oxidizing Agent | Typical Conditions | Reference |

| Air / Oxygen (O₂) | Catalytic base or metal salt (e.g., Cu²⁺) | sci-hub.segoogle.com |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst, pH dependent | sci-hub.se |

| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., with HI) | biolmolchem.com |

| 2,6-Dichlorophenolindophenol | pH 7, spectrophotometric monitoring | sci-hub.se |

| Oxoammonium Salts | Chemoselective, neutral conditions | odu.edu |

Polythioether Synthesis

The thiol group can also participate in polymerization reactions to form polythioethers, which are polymers containing a thioether linkage (-S-) in their backbone. These materials can be synthesized through several modern "click chemistry" approaches. One such method is the thiol-ene reaction , which involves the radical-initiated addition of a thiol across a carbon-carbon double bond (alkene). researchgate.net Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne. consensus.app Another major pathway is the thiol-Michael addition , a nucleophilic conjugate addition of a thiolate to an electron-deficient alkene. researchgate.net While requiring a suitable co-monomer containing vinyl, acetylenic, or other unsaturated groups, these methods would allow the incorporation of the this compound unit into a polymer chain, imparting the properties of the thiophene ring to the resulting material. researchgate.netresearchgate.net

Ligand and Coordination Chemistry with Metal Centers

This compound possesses two potential donor sites for coordination with metal ions: the soft sulfur atom of the mercapto group and the hard oxygen atom of the ester's carbonyl group. This arrangement allows the molecule to potentially act as a bidentate chelating ligand, forming a stable ring structure with a central metal atom.

Thiolate ligands (RS⁻) are classified as soft bases in Hard and Soft Acids and Bases (HSAB) theory and thus form strong covalent bonds with soft metal ions like Cu(I), Ag(I), Hg(II), and late transition metals. wikipedia.org The thiophene sulfur is generally a poor ligand, but the exocyclic thiol sulfur is a strong donor. The carbonyl oxygen, being a hard base, prefers to coordinate with hard or borderline metal ions such as Zn(II), Co(II), and Ni(II). nih.govnih.gov

The coordination behavior can be compared to related thiophene-based ligands. For instance, thiophene-carboxamide derivatives have been shown to coordinate with Cu(II), Co(II), and Zn(II) through the carbonyl oxygen and a nearby nitrogen atom. nih.gov Thiophene-dithiolene compounds are also well-known for forming stable complexes with a variety of transition metals, where coordination occurs through two sulfur atoms. researchgate.net It is therefore highly probable that this compound would form stable S,O-chelate complexes, particularly with transition metals that have an affinity for both soft and hard donor atoms. Such complexes could exhibit interesting electronic and catalytic properties. nih.gov

Reactivity of the Methyl Carboxylate Moiety

The methyl ester group is a classic carboxylic acid derivative that undergoes a range of nucleophilic acyl substitution reactions.

Hydrolysis and Saponification Reactions to Carboxylic Acids

The methyl ester can be converted back to the parent carboxylic acid, 4-mercaptothiophene-3-carboxylic acid, through hydrolysis. This can be performed under acidic or basic conditions, with the latter being more common and known as saponification. masterorganicchemistry.comlibretexts.org

The mechanism of saponification involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. organicchemistrytutor.comyoutube.com This addition forms a transient tetrahedral intermediate. Subsequently, the C-O bond breaks, and the methoxide (B1231860) ion (⁻OCH₃) is eliminated as the leaving group. This step forms the carboxylic acid and methoxide. youtube.com However, since the carboxylic acid (pKa ≈ 4-5) is far more acidic than methanol (B129727) (pKa ≈ 16), and methoxide is a strong base, an irreversible acid-base reaction occurs immediately. masterorganicchemistry.com The methoxide deprotonates the carboxylic acid to form a stable carboxylate salt and methanol. This final, irreversible deprotonation step drives the entire reaction to completion. masterorganicchemistry.com To isolate the neutral carboxylic acid, a separate acidification step (workup) with a strong acid (e.g., HCl) is required to protonate the carboxylate. organicchemistrytutor.com

| Step | Description | Key Intermediate/Product |

| 1. Nucleophilic Addition | The hydroxide ion attacks the ester carbonyl carbon. | Tetrahedral Intermediate |

| 2. Elimination | The tetrahedral intermediate collapses, expelling the methoxide leaving group. | Carboxylic Acid + Methoxide Ion |

| 3. Deprotonation (Irreversible) | The strongly basic methoxide deprotonates the carboxylic acid. | Carboxylate Salt + Methanol |

| 4. Acidic Workup | An external acid source is added to protonate the carboxylate. | Neutral Carboxylic Acid |

It should be noted that for some sterically hindered or poorly soluble thiophene esters, saponification can be difficult and may require harsh conditions or alternative methods like acid-catalyzed hydrolysis. researchgate.net

Transesterification and Amidation Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (R'-OH) would yield the corresponding R' ester and methanol. This equilibrium-driven process is often facilitated by using the desired alcohol as the solvent to push the reaction toward the product.

Amidation is the reaction of the ester with a primary or secondary amine to form the corresponding amide. Direct amidation of esters is generally more difficult than hydrolysis and often requires high temperatures or specific catalysts, as amines are weaker nucleophiles than hydroxide. In biological systems, analogous transformations are common, such as the hydrolysis of a methyl ester by a carboxylesterase followed by amidation catalyzed by an amidotransferase. nih.gov Modern synthetic methods, such as those using copper catalysts, can facilitate the direct oxidative amidation of esters with amines under milder conditions. researchgate.net

Reduction to Corresponding Alcohols or Aldehydes

The methyl carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to the Primary Alcohol

The complete reduction of the ester yields the primary alcohol, (4-mercaptothiophen-3-yl)methanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, readily reducing esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of methoxide and a second hydride addition to the intermediate aldehyde. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. libretexts.org

Reduction to the Aldehyde

Stopping the reduction at the intermediate aldehyde stage (to form 4-mercaptothiophene-3-carbaldehyde) is more challenging as aldehydes are more reactive towards reduction than esters. This partial reduction requires specialized reagents and careful control of reaction conditions. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation, which, when used in stoichiometric amounts and at low temperatures (e.g., -78 °C), can deliver a single hydride to the ester and prevent over-reduction to the alcohol. researchgate.net Other modern methods using photoredox catalysis or specialized nickel catalysts have also been developed for the selective conversion of carboxylic acid derivatives to aldehydes. organic-chemistry.orgrsc.org

| Target Product | Reagent | Typical Conditions | Selectivity | Reference |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Et₂O), followed by aqueous workup. | Powerful, reduces most carbonyls. | libretexts.org |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Aprotic solvent (e.g., Toluene, CH₂Cl₂), low temperature (-78 °C). | Stops at aldehyde stage. | researchgate.net |

| Aldehyde | Nickel/Silane (B1218182) Catalysis | Ni precatalyst, silane reductant. | Chemoselective for acids/esters. | organic-chemistry.org |

Multi-Component Reactions and Cascade Transformations Involving this compound

The combination of reactive functional groups in this compound makes it a potential candidate for use in complex, one-pot synthetic sequences.

Multi-Component Reactions (MCRs) are convergent, one-pot reactions in which three or more starting materials react to form a product that incorporates substantial portions of all reactants. nih.govthieme.de While there are no specific MCRs documented that use this compound as a reactant, many MCRs are used to synthesize substituted thiophenes. The most famous of these is the Gewald reaction , which typically combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. tandfonline.com This highlights the utility of MCRs in building the thiophene core itself.

Cascade Reactions , also known as tandem or domino reactions, are processes involving at least two consecutive transformations that occur under the same reaction conditions, where the functionality generated in one step triggers the subsequent reaction. nih.gov20.210.105 The structure of this compound is well-suited for initiating such cascades. For example, the thiol group could undergo a nucleophilic reaction, such as a Michael addition to an α,β-unsaturated system, which could then position the ester group for a subsequent intramolecular cyclization (e.g., a Dieckmann condensation), leading to complex fused-ring systems in a single operation. Thiol-involved cascade reactions are a known strategy for efficiently constructing various heterocyclic scaffolds. mdpi.com

Chemo-, Regio-, and Stereoselective Reaction Development Utilizing the Compound's Functional Groups

The presence of both a thiol (-SH) and a methyl carboxylate (-COOCH₃) group on the thiophene core allows for selective chemical modifications. The thiol group, being a soft nucleophile, readily participates in S-alkylation, S-acylation, and Michael addition reactions. The regioselectivity of these reactions is primarily dictated by the inherent nucleophilicity of the sulfur atom.

In contrast, the methyl carboxylate group is susceptible to nucleophilic attack at the carbonyl carbon. This allows for saponification to the corresponding carboxylic acid, amidation to form various amides, and reduction to the primary alcohol. The chemoselectivity of reactions involving either the thiol or the ester group can be controlled by the appropriate choice of reagents and reaction conditions. For instance, selective S-alkylation can be achieved using a mild base and an alkyl halide, leaving the ester group intact. Conversely, reactions targeting the ester, such as hydrolysis with a strong base, can be performed while protecting the more sensitive thiol group, for example, through its conversion to a disulfide.

The thiophene ring itself offers sites for electrophilic and nucleophilic aromatic substitution reactions. The electron-donating effect of the sulfur atom in the ring, along with the directing effects of the mercapto and carboxylate substituents, influences the regioselectivity of these substitutions. The C5 position is generally the most activated site for electrophilic attack due to the combined directing effects of the ring sulfur and the 4-mercapto group.

Catalytic Activation and Transformation Mechanisms

The unique electronic and structural features of this compound make it a valuable substrate in various catalytic systems. These catalytic transformations often provide efficient and selective routes to novel thiophene derivatives with potential applications in materials science and medicinal chemistry.

Organocatalytic Applications

While specific organocatalytic applications for this compound are not extensively documented in publicly available literature, the inherent functionalities of the molecule suggest potential for such reactions. The thiol group can act as a nucleophilic catalyst or be activated by an organocatalyst for conjugate additions to α,β-unsaturated systems. Furthermore, the ester functionality could potentially be involved in organocatalyzed transesterification or aminolysis reactions. The development of organocatalytic methods for the selective functionalization of this compound remains an area with potential for future research.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis offers powerful tools for the functionalization of thiophene derivatives. While direct examples for this compound are scarce, the reactivity of similar thiophene systems provides strong precedent. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are commonly employed to form new carbon-carbon bonds at the halogenated positions of thiophenes. It is conceivable that the C5 position of this compound, if halogenated, would be a prime site for such couplings.

Furthermore, direct C-H arylation at the C5 position of similar 3-aminothiophene-2-carboxylate derivatives has been successfully demonstrated using palladium catalysis. This suggests that this compound could potentially undergo similar C-H functionalization reactions, providing a more atom-economical route to 5-arylthiophene derivatives. The thiol group would likely require protection during these transformations to prevent catalyst poisoning.

A related compound, 3-(2-mercapto-thiophene) butyric acid, is a key intermediate in the synthesis of Dorzolamide hydrochloride, a carbonic anhydrase inhibitor used to treat glaucoma. The synthesis of this intermediate often involves transition metal-catalyzed steps, highlighting the industrial relevance of catalytic reactions on mercapto-thiophene scaffolds.

Table 1: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Potential Reaction Site | Catalyst Example | Potential Product |

| Suzuki Coupling | C5-Halide | Pd(PPh₃)₄ | 5-Aryl-4-mercaptothiophene-3-carboxylate |

| Stille Coupling | C5-Halide | Pd(PPh₃)₄ | 5-Stannyl-4-mercaptothiophene-3-carboxylate |

| Heck Reaction | C5-Halide | Pd(OAc)₂ | 5-Alkenyl-4-mercaptothiophene-3-carboxylate |

| C-H Arylation | C5-H | Pd(OAc)₂ | 5-Aryl-4-mercaptothiophene-3-carboxylate |

Photocatalyzed Reactions for Thiophene Derivatization

Photocatalysis has emerged as a mild and sustainable method for organic synthesis. While specific photocatalytic reactions involving this compound are not well-documented, the general reactivity of thiophenes and thiols under photocatalytic conditions suggests several possibilities. The thiol group can participate in photocatalytic thiol-ene "click" reactions with alkenes, initiated by a suitable photosensitizer. This would allow for the straightforward introduction of various alkyl chains at the sulfur atom under mild conditions.

Furthermore, photocatalytic methods for the arylation and alkylation of heterocycles are rapidly being developed. It is plausible that this compound could be a substrate in such reactions, potentially leading to novel derivatives that are difficult to access through traditional methods.

Electrochemical Transformations in the Presence of the Compound

The electrochemical behavior of sulfur-containing heterocyclic compounds has been a subject of interest, particularly in the context of conducting polymers and materials science. The thiol group in this compound can be electrochemically oxidized to form a disulfide dimer or further oxidized to sulfonic acids. This electrochemical oxidation could be a controlled method for the synthesis of symmetrical disulfides.

Moreover, the thiophene ring itself can be electropolymerized to form a conducting polymer. The substituents on the ring, namely the mercapto and carboxylate groups, would influence the properties of the resulting polymer, such as its conductivity, solubility, and processability. The electrochemical behavior of this specific molecule could be a fruitful area of investigation for the development of new functional materials.

Spectroscopic and Advanced Structural Characterization Methodologies for Methyl 4 Mercaptothiophene 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, the carbon-hydrogen framework and the connectivity of atoms can be established with high confidence.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the thiophene (B33073) ring: the electron-withdrawing methyl carboxylate group (-COOCH₃) and the electron-donating mercapto group (-SH).

¹H NMR: The spectrum is expected to show four distinct signals. The two protons on the thiophene ring, H-2 and H-5, would appear as doublets due to mutual coupling. The H-2 proton is anticipated to be downfield relative to H-5 due to the deshielding influence of the adjacent ester group. The methyl protons of the ester group will appear as a sharp singlet, typically around 3.8 ppm. chemicalbook.com The thiol proton (S-H) is expected to be a broad singlet with a chemical shift that can vary depending on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum is predicted to display six signals, corresponding to each unique carbon atom. The carbonyl carbon of the ester is expected in the 160-170 ppm range. nih.gov The four carbons of the thiophene ring will have distinct chemical shifts reflecting the substitution pattern. The C-3 and C-4 carbons, directly bonded to the substituents, will be significantly shifted, while C-2 and C-5 will be influenced to a lesser extent. The methyl carbon of the ester typically appears around 52 ppm. chemicalbook.com

Predicted NMR Data for Methyl 4-mercaptothiophene-3-carboxylate

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-2 | 8.1 - 8.3 | C=O | 162 - 165 |

| H-5 | 7.2 - 7.4 | C-3 | 125 - 130 |

| O-CH₃ | ~3.8 | C-4 | 135 - 140 |

| S-H | 3.5 - 4.5 (variable) | C-2 | 130 - 135 |

| C-5 | 124 - 128 | ||

| O-CH₃ | 51 - 53 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak is expected between the H-2 and H-5 signals, confirming their scalar coupling across the sulfur atom in the thiophene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu Expected correlations would be observed between H-2 and C-2, H-5 and C-5, and the methyl protons and the methyl carbon of the ester group. This experiment is invaluable for assigning the carbon signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is key for piecing together the molecular skeleton and identifying quaternary (non-protonated) carbons. columbia.eduepfl.ch Key expected correlations include:

A three-bond (³J) correlation from the H-2 proton to the C-4 and the carbonyl carbon (C=O).

A two-bond (²J) correlation from the H-5 proton to C-4.

A two-bond (²J) correlation from the methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. NOESY could reveal correlations between the H-5 proton and the methyl protons of the ester, as well as between the H-5 proton and the thiol proton, helping to determine the preferred rotational orientation of the substituents.

While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) characterizes the compound in its solid, anisotropic state. This technique is particularly powerful for studying materials that are insoluble or exist in different solid forms (polymorphism). acs.org For this compound, ssNMR could be used to:

Distinguish between different crystalline polymorphs or between crystalline and amorphous forms, which can have different physical properties.

Provide information on molecular packing and intermolecular interactions (e.g., hydrogen bonding involving the mercapto group) in the crystal lattice. acs.org

Determine the molecular conformation in the solid state, which may differ from that in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. iosrjournals.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The mercaptan (S-H) stretch is typically a weak band. Other key absorptions include those for the C-O ester linkage and various C-H and C=C vibrations of the thiophene ring. copernicus.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-H and C-S stretching vibrations, which can be weak in the IR spectrum, often produce more intense signals in the Raman spectrum. The aromatic thiophene ring vibrations are also typically strong and provide a characteristic fingerprint for the molecule. mdpi.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| S-H stretch | Mercaptan | 2550 - 2600 | Weak (IR), Medium (Raman) |

| C-H stretch | Thiophene Ring | 3050 - 3150 | Medium |

| C=O stretch | Ester | 1710 - 1730 | Strong (IR) |

| C=C stretch | Thiophene Ring | 1400 - 1550 | Medium-Strong |

| C-O stretch | Ester | 1250 - 1300 | Strong (IR) |

| C-S stretch | Thiophene/Thiol | 600 - 800 | Medium |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For this compound, the molecular ion peak (M⁺•) would be observed, confirming the molecular weight. The fragmentation pattern under electron ionization (EI) would provide structural clues. Common fragmentation pathways for thiophene esters and thiols include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to give the [M - 31]⁺ ion.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield the [M - 59]⁺ ion.

Cleavage of the thiophene ring, a characteristic fragmentation for thiophenes, can lead to the formation of smaller sulfur-containing fragment ions. tandfonline.comnih.govnih.gov

Alpha-cleavage adjacent to the sulfur atom of the thiol group. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, with a molecular formula of C₆H₆O₂S₂, HRMS would distinguish it from other molecules with the same nominal mass but different elemental compositions. acs.orgnih.gov

Calculated Exact Mass for C₆H₆O₂S₂ ([M]): 173.9813

Calculated Exact Mass for [M+H]⁺: 174.9891

Calculated Exact Mass for [M+Na]⁺: 196.9710

This high-resolution data is essential for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to confirm the molecular structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, MS/MS analysis provides unambiguous structural verification by elucidating its specific fragmentation pathways.

When subjected to ionization, typically through electron impact (EI) or a softer method like electrospray ionization (ESI), the molecule forms a molecular ion [M]•+ or a protonated molecule [M+H]+. In an MS/MS experiment, this precursor ion is isolated and then subjected to collision-activated dissociation (CAD) or other activation methods like electron-activated dissociation (EAD). nih.govyoutube.com The resulting fragments are then detected, generating a product ion spectrum that serves as a structural fingerprint.

For this compound, the fragmentation is expected to occur at the functional groups and the thiophene ring. Key fragmentation patterns for esters, particularly methyl esters, include:

Loss of the methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion [M - 31]+.

Loss of the entire methoxycarbonyl group (•COOCH₃): Cleavage of the ester group from the thiophene ring, resulting in a fragment corresponding to the thiophene radical cation [M - 59]+.

McLafferty Rearrangement: While less direct for this specific structure due to the ring, related rearrangements can occur in aliphatic esters, involving hydrogen transfer. youtube.comacs.org

The presence of the mercapto (-SH) group and the thiophene ring introduces additional fragmentation routes:

Cleavage of C-S bonds: The thiophene ring can undergo ring-opening or fragmentation, leading to the loss of sulfur-containing fragments.

Loss of SH radical: Cleavage of the C-SH bond can occur.

Skeletal Rearrangements: Electron impact can induce skeletal rearrangements in mercapto-esters, providing further characteristic ions. rsc.org

By analyzing the mass-to-charge ratios (m/z) of these product ions, a detailed fragmentation map can be constructed. This map, which is unique to the compound's specific arrangement of atoms, allows for definitive structural confirmation and differentiation from isomers. The study of fragmentation patterns in related thiophene derivatives, such as benzothiophenes and thiophene-sulfonyl compounds, provides a basis for interpreting the mass spectrum of this compound. acs.org

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of this compound and its derivatives.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

While the specific crystal structure of this compound is not publicly available, analysis of closely related thiophene derivatives provides insight into the expected structural features. For instance, studies on methyl 3-chlorothiophene-2-carboxylate and other thiophene-3-carboxylate derivatives reveal key structural data such as space group, unit cell dimensions, and conformational details. researchgate.netrigaku.com In some thiophene-3-carbonyl compounds, disorder in the crystal structure, where the thiophene ring adopts multiple orientations, has been observed. researchgate.net The analysis would confirm the planarity of the thiophene ring and the stereochemistry of its substituents.

The key parameters obtained from a single crystal X-ray diffraction analysis are presented in a crystallographic information file (CIF). A hypothetical data table for a thiophene derivative, based on published structures, is shown below to illustrate the type of information generated.

Table 1: Example Crystallographic Data for a Thiophene Carboxylate Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅O₂ClS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.9030(4) |

| b (Å) | 7.0415(7) |

| c (Å) | 14.1389(15) |

| α (°) | 101.291(2) |

| β (°) | 92.911(2) |

| γ (°) | 103.851(2) |

| Volume (ų) | 368.03(7) |

| Z | 2 |

Data adapted from a related structure, methyl 3-chlorothiophene-2-carboxylate, for illustrative purposes. rigaku.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is particularly crucial for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. youtube.comresearchgate.net Different polymorphs can have distinct physical properties, including solubility and stability. The PXRD pattern allows for the rapid identification and differentiation of these forms. researchgate.net For this compound, PXRD would be used to:

Identify the crystalline form of a synthesized batch.

Detect the presence of impurities or other polymorphic forms.

Monitor for phase transformations that may occur due to changes in temperature, humidity, or pressure. youtube.com

Assess the crystallinity of a sample, distinguishing between crystalline and amorphous content. nih.gov

The technique is widely used in the pharmaceutical industry to ensure the correct polymorphic form of an active pharmaceutical ingredient (API) is present in a formulation, as different forms can affect a drug's performance. researchgate.netconsensus.app Synchrotron-based XRPD can even be used to detect very low concentrations of different polymorphs in a mixture. consensus.app

Electronic Spectroscopy: UV-Vis and Fluorescence for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and transitions within a molecule. For this compound, these techniques probe the conjugated π-electron system of the thiophene ring and the influence of its substituents.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The absorption peaks correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For an aromatic heterocycle like thiophene, the primary electronic transitions are typically π→π* transitions. The presence of the ester (-COOCH₃) and mercapto (-SH) groups modifies the electronic properties of the thiophene ring, causing shifts in the absorption maxima (λ_max). researchgate.net The mercapto group, acting as a sulfur-based auxochrome, and the conjugated ester group are expected to cause a bathochromic (red) shift of the π→π* transitions compared to unsubstituted thiophene. The absorption spectrum of a related compound, 7-mercapto-4-methylcoumarin, shows distinct absorbance bands that are indicative of its electronic structure. researchgate.net Studies on other substituted thiophenes also show that the absorption maxima are sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Thiophene-based ligands have been developed as powerful fluorescent tools, indicating that the thiophene scaffold can exhibit strong emission. researchgate.net The fluorescence properties (e.g., emission wavelength and quantum yield) of this compound would be highly dependent on the nature of its lowest excited state, its molecular geometry, and its interactions with the surrounding environment. The study of its fluorescence could reveal information about its excited-state dynamics and its potential use in materials science or as a molecular probe.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For a sulfur-containing molecule like this compound, gas chromatography is a particularly well-suited technique.

Gas Chromatography (GC)

Gas chromatography (GC) separates volatile and thermally stable compounds based on their partitioning between a stationary phase (within a column) and a mobile gas phase. The purity of a this compound sample can be determined by the presence of a single, sharp peak at a characteristic retention time, while impurities would appear as additional peaks.

Given the sulfur atom in the thiophene ring and the mercapto group, highly sensitive and selective detectors are advantageous. While a standard Flame Ionization Detector (FID) can be used, sulfur-selective detectors offer superior performance by minimizing interference from non-sulfur-containing compounds in a sample matrix. shimadzu.com

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective and sensitive to sulfur compounds, providing an equimolar response that simplifies quantification. It is an excellent choice for trace analysis of sulfur compounds. shimadzu.comingenieria-analitica.com

Flame Photometric Detector (FPD): Another sulfur-selective detector commonly used for analyzing sulfur-containing flavors and compounds in petroleum products. researchgate.net

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides both separation and structural identification of the main compound and any impurities based on their mass spectra and fragmentation patterns. mdpi.com

The choice of GC column is critical for achieving good separation. A polar stationary phase, such as a polyethylene (B3416737) glycol (WAX) type column, is often effective for analyzing polar compounds like esters and sulfur-containing molecules. nih.gov For certain thiols, derivatization, such as methylation of the mercapto group, can be employed to improve chromatographic behavior and detection sensitivity.

Table 2: Example Gas Chromatography (GC) Analytical Conditions for Thiophene Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with SCD or MS detector |

| Column | SH-WAX (30 m × 0.32 mm I.D., df = 1.0 µm) |

| Carrier Gas | Helium (Constant Flow: 2.00 mL/min) |

| Injection Mode | Split (e.g., 5:1 ratio) |

| Injector Temp. | 250 °C |

| Oven Program | 40 °C (2 min hold), ramp at 10 °C/min to 200 °C (1 min hold) |

| Detector | Sulfur Chemiluminescence Detector (SCD) |

| SCD Furnace Temp. | 850 °C |

Conditions adapted from published methods for thiophene analysis and are for illustrative purposes. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "this compound". Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring the progress of its synthesis. The choice between normal-phase and reversed-phase HPLC depends on the polarity of the analyte and its potential impurities.

Detailed HPLC assays have been developed for thiophene derivatives that are structurally analogous to "this compound". For instance, a rapid and selective HPLC method was established for the determination of 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester, a related compound. nih.gov In this study, normal-phase HPLC was performed using a 10-micron silica (B1680970) gel column with a mobile phase of hexane-ethanol (95:5) and UV detection at 254 nm. nih.gov For the analysis of its more polar acid metabolite, a reversed-phase system was employed, utilizing a 10-micron alkyl phenyl column with an eluent of water-methanol-1 M phosphoric acid, pH 2.5 (70:30:0.05), also with UV detection at 254 nm. nih.gov

These examples highlight the versatility of HPLC in analyzing thiophene carboxylate derivatives. The selection of the stationary phase, mobile phase composition, and detector wavelength would be optimized for "this compound" to achieve the best separation and detection.

Table 1: Representative HPLC Conditions for the Analysis of Thiophene Carboxylate Derivatives

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | 10-micron Silica Gel | 10-micron Alkyl Phenyl |

| Mobile Phase | Hexane-Ethanol (95:5) | Water-Methanol-1 M Phosphoric Acid, pH 2.5 (70:30:0.05) |

| Detection | UV at 254 nm | UV at 254 nm |

| Analyte Example | 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester | 4-amino-5-ethyl-3-thiophene-carboxylic acid |

This data is based on the analysis of analogous compounds and serves as a representative example. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of "this compound". It involves spotting the compound on a thin layer of adsorbent material, typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase).

The Rf value is characteristic of a compound in a specific solvent system and can be used for its identification. For "this compound", various solvent systems would be tested to find one that provides a clear separation and an optimal Rf value (typically between 0.3 and 0.7).

Table 2: Example TLC Conditions for a Related Thiophene Derivative

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Benzene (B151609):Methanol (B129727):Acetic Acid (45:8:4) |

| Rf Value | 0.75 |

| Analyte Example | Methyl 4-oxotetrahydrothiophene-3-carboxylate |

This data is based on the analysis of an analogous compound and serves as a representative example. chemicalbook.com

Elemental Composition Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by percentage) of a sample of "this compound". This method is fundamental in confirming the empirical formula of the newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen (if present in derivatives), and sulfur are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For "this compound" (C6H6O2S2), the theoretical elemental composition would be calculated and compared against the results from an elemental analyzer. The structure and individuality of newly synthesized thiophene derivatives are often confirmed by elemental analysis, among other spectroscopic methods. sigmaaldrich.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 6 | 72.066 | 40.92% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.44% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.18% |

| Sulfur | S | 32.065 | 2 | 64.13 | 36.45% |

| Total | 174.242 | 100.00% |

Theoretical and Computational Chemistry Studies on Methyl 4 Mercaptothiophene 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a variety of properties, including geometry, energy, and the distribution of electrons, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like Methyl 4-mercaptothiophene-3-carboxylate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to determine its optimized geometry and ground state energy. frontiersin.org These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

Based on studies of similar thiophene (B33073) derivatives, the thiophene ring is expected to be largely planar. stenutz.eu The presence of the electron-withdrawing carboxylate group and the potentially electron-donating mercapto group would influence the electronic distribution and geometry of the thiophene ring. For instance, studies on substituted thiophenes have shown that the nature of the substituent significantly affects the bond lengths within the ring. researchgate.net

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value | Method/Basis Set (Hypothetical) |

| Ground State Energy | [Value] Hartree | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | [Value] Debye | DFT/B3LYP/6-311+G(d,p) |

| C2-C3 Bond Length | ~1.38 Å | DFT/B3LYP/6-311+G(d,p) |

| C3-C4 Bond Length | ~1.42 Å | DFT/B3LYP/6-311+G(d,p) |

| C4-C5 Bond Length | ~1.37 Å | DFT/B3LYP/6-311+G(d,p) |

| C2-S1 Bond Length | ~1.72 Å | DFT/B3LYP/6-311+G(d,p) |

| C5-S1 Bond Length | ~1.71 Å | DFT/B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the mercapto group and the thiophene ring, which are electron-rich centers. The LUMO is likely to be localized over the electron-withdrawing methyl carboxylate group and the thiophene ring. Computational studies on similar thiophene-triazole co-oligomers have shown that the HOMO and LUMO levels can be tuned by the nature of the substituents. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Predicted Value | Method/Basis Set (Hypothetical) |

| HOMO Energy | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | [Value] eV | DFT/B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and would need to be confirmed by specific calculations.

Aromaticity Indices and Delocalization Energy Assessment of the Thiophene Ring

Thiophene is an aromatic heterocycle, and the aromaticity of the ring is influenced by its substituents. numberanalytics.com Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a measure of the cyclic delocalization of π-electrons, which is a hallmark of aromatic systems.

In this compound, the electron-withdrawing nature of the methyl carboxylate group at the 3-position and the mercapto group at the 4-position would likely modulate the aromaticity of the thiophene ring compared to unsubstituted thiophene. Studies on substituted tetracyclic and hexacyclic thiophenes have shown that substituents can either increase or decrease the aromaticity of the thiophene moieties within the larger macrocycle. nih.govacs.org It is plausible that the competing electronic effects of the substituents in this compound would lead to a nuanced effect on its aromatic character.